![molecular formula C6H8ClN3O2 B2955722 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2309446-30-6](/img/structure/B2955722.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
描述
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 .... The reaction conditions vary depending on the specific synthetic route chosen, but they generally require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can include derivatives of the original compound, which may have different functional groups or structural modifications
科学研究应用
Chemistry: In chemistry, 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a necroptosis inhibitor, which can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers. Its ability to inhibit necroptosis makes it a promising candidate for developing new therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential use in treating various diseases. Its anti-inflammatory and anti-cancer properties make it a valuable compound for drug development.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds: Some similar compounds include other pyrrolo[2,1-c][1,2,4]triazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness: 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride stands out due to its specific structure and reactivity. Its unique properties make it suitable for applications where other similar compounds may not be as effective.
生物活性
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid; hydrochloride (CAS No. 2940954-43-6) is a heterocyclic compound with potential pharmacological applications. This article explores its biological activities, particularly focusing on its role as a necroptosis inhibitor and its implications in various disease models.
- Molecular Formula : C5H7N3O2·HCl
- Molecular Weight : 153.14 g/mol
- Synonyms : 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride
Recent studies have highlighted the compound's ability to inhibit necroptosis, a form of programmed cell death associated with various inflammatory diseases and cancers. It acts primarily by inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis signaling pathway.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications on the pyrrolo-triazole scaffold can significantly influence biological activity. For instance, derivatives with specific substituents showed enhanced potency against necroptosis in cellular assays.
Compound | Modification | Activity (IC50) | Reference |
---|---|---|---|
Compound 26 | None | 50 nM | |
Compound A | Methyl group | 30 nM | |
Compound B | Ethyl group | 20 nM |
Biological Activity Data
The biological activity of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives has been extensively studied in various models:
- Anti-necroptotic Activity : In vitro studies demonstrated that compound 26 exhibited significant inhibition of necroptosis in both human and mouse cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of rheumatoid arthritis and neurodegenerative diseases.
Case Study: Neurodegenerative Disease Model
A study involving a mouse model of Alzheimer's disease showed that treatment with the compound led to:
- Reduced neuronal death.
- Decreased levels of inflammatory cytokines.
These findings suggest a protective role against neuroinflammation associated with Alzheimer's pathology.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with favorable bioavailability. The half-life and metabolic pathways are currently under investigation to optimize dosing regimens for therapeutic use.
常见问题
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural integrity of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride and its derivatives?
- Methodological Answer : Structural confirmation should employ a combination of nuclear magnetic resonance (NMR) for proton/carbon mapping, X-ray diffraction (XRD) for crystallographic validation, and high-resolution mass spectrometry (HRMS) for molecular weight verification. For salts, elemental analysis and infrared (IR) spectroscopy are critical to confirm counterion interactions (e.g., hydrochloride formation). These steps align with protocols used to validate analogous triazole-thiadiazine derivatives .
Q. How can researchers assess solubility and lipophilicity during initial compound characterization?
- Methodological Answer : Use the SwissADME platform to calculate logP (lipophilicity) and aqueous solubility via the ESOL (Estimated SOLubility) model. Experimental validation involves shake-flask methods: dissolve the compound in a biphasic system (e.g., octanol/water), measure partition coefficients via UV-Vis spectroscopy, and compare results against computational predictions to refine synthesis protocols .
Q. What are the key steps in synthesizing this compound’s core scaffold?
- Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl precursors under reflux in ethanol. Optimize reaction time (12–24 hours) and temperature (70–80°C) to maximize yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .
Advanced Research Questions
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Integrate density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Combine this with molecular docking (AutoDock Vina) to assess target binding affinity. Validate predictions using SwissADME for ADME parameters (e.g., bioavailability radar, CYP450 inhibition). This hybrid approach reduces reliance on trial-and-error synthesis .
Q. What experimental strategies resolve contradictions in stability data between accelerated degradation studies and long-term storage?
- Methodological Answer : Conduct forced degradation studies under acidic/alkaline, oxidative, and photolytic conditions (ICH guidelines). Use HPLC-UV to quantify degradation products and compare with long-term stability data (25°C/60% RH for 12–24 months). Apply Arrhenius kinetics to extrapolate shelf-life, ensuring alignment between accelerated and real-time results .
Q. How can researchers optimize reaction conditions to minimize byproducts during salt formation (e.g., hydrochloride)?
- Methodological Answer : Screen counterion equivalents (e.g., HCl) stoichiometrically (1:1 to 1:2 molar ratios) in solvents like dichloromethane or methanol. Monitor pH during salt precipitation (target pH 2–3 for hydrochloride). Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) and reduce side reactions (e.g., over-protonation) .
Q. What methodologies validate the biological selectivity of derivatives against off-target receptors?
- Methodological Answer : Perform kinase profiling assays (e.g., Eurofins KinaseScan) to assess selectivity across a panel of 100+ kinases. Pair this with in vitro cytotoxicity screening (MTT assay on HEK293 cells) to identify non-specific effects. For in silico prioritization, apply machine learning models (e.g., Random Forest) trained on kinase inhibition datasets .
Q. Data Analysis & Experimental Design
Q. How should researchers address discrepancies in lipophilicity data between computational predictions and experimental measurements?
- Methodological Answer : Reconcile differences by verifying compound purity (≥95% via HPLC) and ensuring shake-flask experiments are conducted at equilibrium (24-hour agitation). If discrepancies persist, recalibrate computational models using experimental logP values from structurally similar triazole derivatives .
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For low-n datasets, employ Bayesian hierarchical modeling to reduce overfitting .
Q. Tables for Key Parameters
Parameter | Method/Tool | Reference |
---|---|---|
Lipophilicity (logP) | SwissADME, Shake-flask | |
Stability (t1/2) | HPLC-UV, Arrhenius kinetics | |
Synthetic Yield Optimization | DoE, Cyclocondensation | |
Target Selectivity | KinaseScan, Molecular Docking |
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-5-8-7-3-9(5)2-4;/h3-4H,1-2H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOQAXPJXHOBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NN=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309446-30-6 | |
Record name | 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。